molecular formula C14H20BrN B6302192 1-[2-(3-Bromo-phenyl)-propyl]-piperidine CAS No. 1888762-09-1

1-[2-(3-Bromo-phenyl)-propyl]-piperidine

Cat. No.: B6302192
CAS No.: 1888762-09-1
M. Wt: 282.22 g/mol
InChI Key: FJKFNAGZXWDAID-UHFFFAOYSA-N
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Description

1-[2-(3-Bromo-phenyl)-propyl]-piperidine (CAS RN: 1888762-09-1 ) is an organic compound with the molecular formula C 14 H 20 BrN and a molecular weight of 282.22 g/mol . This piperidine derivative is supplied with a purity of 95% or higher . Research Applications and Value: Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery. Piperidine rings are fundamental structural components found in more than twenty classes of pharmaceuticals . They serve as crucial synthetic building blocks for designing drugs and are present in various biologically active molecules . The specific substitution pattern of this compound, featuring a 3-bromophenyl group, makes it a valuable intermediate for synthesizing more complex target molecules. It can be used in various synthetic transformations, including hydrogenation, cross-coupling reactions, and further functionalization of the piperidine ring, to create compounds for biological evaluation . Piperidine derivatives are frequently investigated for a wide spectrum of pharmacological activities, including potential antiviral, antibacterial, and antifungal properties . NOTE: This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(3-bromophenyl)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-12(11-16-8-3-2-4-9-16)13-6-5-7-14(15)10-13/h5-7,10,12H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFNAGZXWDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine typically involves the reaction of 3-bromo-phenyl-propyl bromide with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Bromo-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(3-Bromo-phenyl)-propyl]-piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Arylpropyl Substituents

Piperidine derivatives with arylpropyl side chains exhibit diverse biological activities depending on the substituents. Key examples include:

Compound Name Substituent Molecular Weight Biological Activity Reference
1-(3-(4-Chlorophenoxy)propyl)piperidine 4-Chlorophenoxy 373.84 High yield (54%); MAO-B inhibition
1-(3-(4-Fluorophenoxy)propyl)piperidine 4-Fluorophenoxy 327.38 Moderate yield (15%)
1-[3-(4-Chlorophenyl)-propyl]piperidine 4-Chlorophenyl 283.82* Antiproliferative activity (IC50: ~5 µM)
1-(3-(3-Methylphenoxy)propyl)piperidine 3-Methylphenoxy 309.45 Synthetic feasibility (CAS 62663-40-5)
1-[3-(4-Methoxyphenyl)propyl]piperidine 4-Methoxyphenyl 289.41* Kv1.3 potassium channel blockade (UK-78,282)

*Estimated based on molecular formula.

Key Observations :

  • Halogen Effects : Bromo substituents (as in the target compound) may enhance lipophilicity and receptor binding compared to chloro or fluoro groups, as seen in sigma receptor ligands .
  • Synthetic Yields : Chloro-substituted analogs (e.g., 23 in ) achieve higher yields (54%) than bromo derivatives (13%), likely due to steric and electronic factors .
  • Biological Potency : Nitro and fluoro groups on aryl rings (e.g., compound 3a in ) correlate with enhanced antiproliferative activity, suggesting bromo substitutions could similarly modulate efficacy .

Pharmacological Profiles

Receptor Binding and Modulation
  • Sigma Receptors : (+)-[3H]-3-PPP (a piperidine with a hydroxyphenyl group) binds to sigma receptors with high affinity (Kd = 25 nM) . Bromo-substituted analogs may exhibit comparable or enhanced affinity due to increased electron-withdrawing effects.
  • Histamine H3 Receptors : Compounds 3l and 3m (triazole-substituted piperidines) show potent H3R antagonism (IC50: 5.92–7.81 nM), highlighting the impact of aromatic heterocycles .
  • AMPA Receptors : Piperidine-based modulators like CX546 enhance glutamate receptor activity, suggesting arylpropyl-piperidines could target ion channels .
Enzyme Inhibition
  • Monoamine Oxidase B (MAO-B): Chloro and fluoro phenoxy-piperidines (e.g., compounds 19–23 in ) inhibit MAO-B, with potency influenced by substituent electronegativity .
  • Topoisomerase I: Piperidine derivatives with aminopropyl chains (e.g., compound 20 in ) exhibit +++ inhibitory activity, indicating side-chain flexibility is critical .

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